

polyketide synthase in gamma-Coniceine production

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Compound Focus: gamma-Coniceine

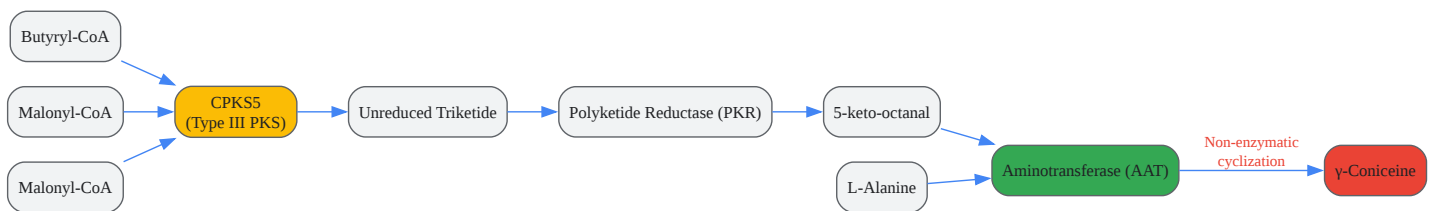
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Biosynthetic Pathway to γ -Coniceine

The biosynthetic pathway of γ -coniceine in poison hemlock (*Conium maculatum*) begins with a polyketide chain and involves a series of enzymatic transformations. The core pathway can be summarized as follows:



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The table below details the function of each key enzyme in the *Conium maculatum* pathway:

Enzyme	Type	Function in γ -Coniceine Pathway	Key Features
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| **CPKS5** | Type III Polyketide Synthase (PKS) | Catalyzes the first committed step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide intermediate [1]. | - Uses free acyl-CoA substrates [2] [3].

- Homodimeric enzyme structure [2].
- Active site catalytic triad: Cys-His-Asn [2]. | | **Polyketide Reductase (PKR)** | Reductase | Reduces the triketide product from CPKS5 to form **5-keto-octanal** [1]. | - Candidate gene identified via transcriptome analysis [1]. | | **Aminotransferase (AAT)** | Aminotransferase | Transfers an amino group from L-alanine to 5-keto-octanal [1]. | - Localized in chloroplasts and mitochondria of leaves [1]. | | **(Non-enzymatic step)** | - | The product of AAT activity spontaneously cyclizes to form **y-coniceine** [1]. | - |

Experimental Workflows for Pathway Investigation

For researchers aiming to study or validate this pathway, modern methods involve a combination of omics and biochemistry.

- **Transcriptome Sequencing and Candidate Gene Identification** [1]
 - **RNA Extraction:** Isolate high-quality RNA from different plant organs (e.g., developing fruit, flower, root, leaf, stem).
 - **cDNA Library Construction & Sequencing:** Use next-generation RNA sequencing (RNA-seq).
 - ***De Novo* Transcriptome Assembly:** Reconstruct transcripts without a reference genome.
 - **Functional Annotation:** Annotate assembled transcripts using tools like Pannzer2, Trinotate, and HMMER against databases like UniProt and PFAM.
 - **Candidate Gene Selection:** Use protein-BLAST to find transcripts with high sequence homology to known biosynthetic enzymes like CPKS5.
- **Functional Characterization of Candidate Enzymes**
 - **Heterologous Expression:** Clone candidate genes into expression vectors (e.g., pCold II, pQE80L) and express in a heterologous system like *E. coli* [3].
 - **Protein Purification:** Purify recombinant proteins using affinity chromatography.
 - **In Vitro Enzyme Assays:** Incubate purified enzyme with predicted substrates (e.g., butyryl-CoA and malonyl-CoA for CPKS5) and analyze products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [4].
 - **In Vivo Validation:** Use CRISPR-Cas9 or other methods to create gene knockouts and analyze metabolite profiles to confirm gene function [4].

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